5-Tridecylcyclohexane-1,3-dione
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Overview
Description
5-Tridecylcyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexanediones. This compound is characterized by a cyclohexane ring with two ketone groups at the 1 and 3 positions and a tridecyl chain attached to the 5 position. Cyclohexanediones are known for their diverse chemical reactivity and applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tridecylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the Michael addition reaction, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide . This is followed by a Claisen condensation, a base-catalyzed cyclization, and subsequent hydrolysis and decarboxylation to yield the desired dione .
Industrial Production Methods: Industrial production of cyclohexane-1,3-dione derivatives often involves the use of simple reagents and convenient methods. For instance, the use of dimethyl amino pyridine (DMAP) instead of cyanide reagents can facilitate the rearrangement of enol esters to the final triketone molecule . This method is advantageous due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Tridecylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tridecyl chain or other substituents can be replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Tridecylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various biologically active compounds and heterocycles.
Biology: The compound’s derivatives are studied for their potential herbicidal activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Tridecylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, triketone herbicides, which are structurally related to cyclohexanediones, inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) in plants . This enzyme is crucial for the breakdown of the amino acid tyrosine, leading to the disruption of essential metabolic processes in plants.
Comparison with Similar Compounds
1,3-Cyclohexanedione: A simpler analog with similar reactivity but lacking the tridecyl chain.
5,5-Dimethylcyclohexane-1,3-dione: Another derivative with different substituents at the 5 position.
2-[(2,2-Dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione: A compound with herbicidal activity.
Uniqueness: 5-Tridecylcyclohexane-1,3-dione is unique due to its long tridecyl chain, which imparts distinct physical and chemical properties
Properties
CAS No. |
61621-61-2 |
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Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
5-tridecylcyclohexane-1,3-dione |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h17H,2-16H2,1H3 |
InChI Key |
ZEQNFEZLWKZJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1CC(=O)CC(=O)C1 |
Origin of Product |
United States |
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